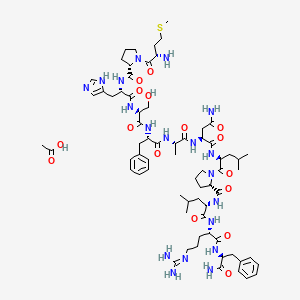
Diethylfluorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylfluorosilane is an organosilicon compound with the molecular formula C₄H₁₁FSi. It is a derivative of silane, where two ethyl groups and one fluorine atom are bonded to a silicon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylfluorosilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with a fluorinating agent such as antimony trifluoride. The reaction typically occurs under controlled conditions to ensure the selective replacement of the chlorine atom with a fluorine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylfluorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles, leading to the formation of different organosilicon compounds.
Oxidation and Reduction Reactions: Under specific conditions, this compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon derivatives, while oxidation reactions may produce silicon oxides .
Wissenschaftliche Forschungsanwendungen
Diethylfluorosilane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of diethylfluorosilane involves its interaction with various molecular targets. The silicon-fluorine bond in this compound is highly reactive, making it a useful reagent in chemical transformations. The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Additionally, the ethyl groups attached to the silicon atom can influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluorosilane (SiH₂F₂): A gaseous compound with two fluorine atoms bonded to silicon.
Diethylchlorosilane (C₄H₁₁ClSi): Similar to diethylfluorosilane but with a chlorine atom instead of fluorine.
Uniqueness of this compound
This compound is unique due to the presence of both ethyl groups and a fluorine atom bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C4H10FSi |
|---|---|
Molekulargewicht |
105.21 g/mol |
InChI |
InChI=1S/C4H10FSi/c1-3-6(5)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
NHKNTPNJXCHBCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
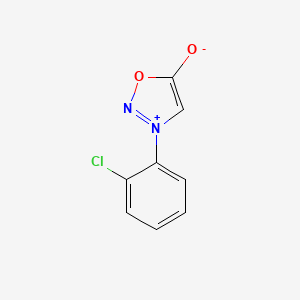
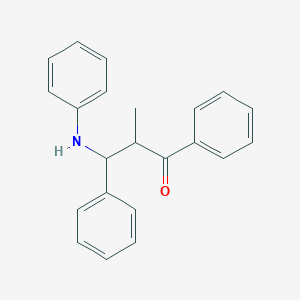
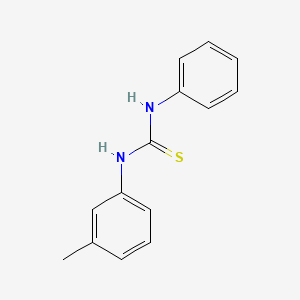

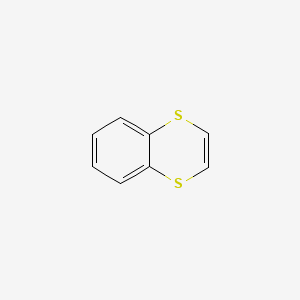

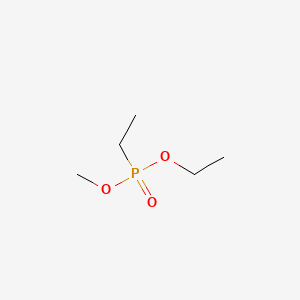
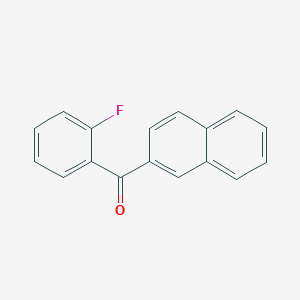
![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
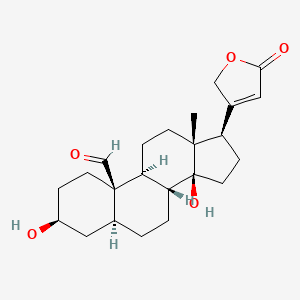
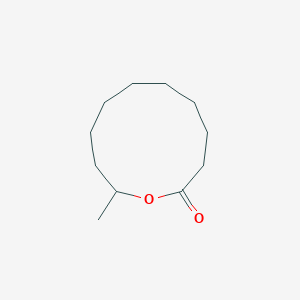
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
